molecular formula C7H7IO2 B1320510 5-(Hydroxymethyl)-2-iodophenol CAS No. 773869-57-1

5-(Hydroxymethyl)-2-iodophenol

Cat. No. B1320510
M. Wt: 250.03 g/mol
InChI Key: VIWWSAGABDIIFF-UHFFFAOYSA-N
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Patent
US08501804B2

Procedure details

To a solution of 3-hydroxy-4-iodobenzoic acid (20.9 g, 79.3 mmol) in anhydrous THF (160 mL) was added 1 M borane THF solution (240 mL, 240 mmol) by small portions, and the mixture was stirred at 60° C. for 2 hr. Water was added to the reaction mixture, and the mixture was extracted twice with ethyl acetate. The extract was washed with saturated brine, and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure, and the residue was washed with diisopropyl ether and hexane to give the title compound (17.4 g, yield 88%) as a white solid.
Quantity
20.9 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
88%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[I:11])[C:5](O)=[O:6].B.C1COCC1.O>C1COCC1>[OH:6][CH2:5][C:4]1[CH:8]=[CH:9][C:10]([I:11])=[C:2]([OH:1])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
20.9 g
Type
reactant
Smiles
OC=1C=C(C(=O)O)C=CC1I
Name
Quantity
240 mL
Type
reactant
Smiles
B.C1CCOC1
Name
Quantity
160 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 60° C. for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted twice with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
WASH
Type
WASH
Details
the residue was washed with diisopropyl ether and hexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OCC=1C=CC(=C(C1)O)I
Measurements
Type Value Analysis
AMOUNT: MASS 17.4 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.